molecular formula C17H16BrNO3S B12535144 6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole CAS No. 821781-54-8

6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole

Cat. No.: B12535144
CAS No.: 821781-54-8
M. Wt: 394.3 g/mol
InChI Key: TWZHDQIQIFMERR-UHFFFAOYSA-N
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Description

6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a bromine atom, a benzothiazole ring, and a phenyl group substituted with a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole is unique due to its benzothiazole core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications that require specific reactivity and selectivity.

Properties

CAS No.

821781-54-8

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.3 g/mol

IUPAC Name

6-bromo-2-[4-(2-methoxyethoxymethoxy)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C17H16BrNO3S/c1-20-8-9-21-11-22-14-5-2-12(3-6-14)17-19-15-7-4-13(18)10-16(15)23-17/h2-7,10H,8-9,11H2,1H3

InChI Key

TWZHDQIQIFMERR-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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